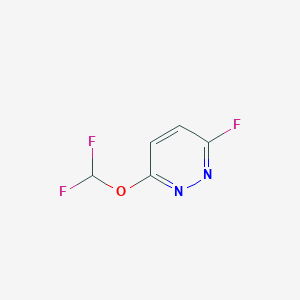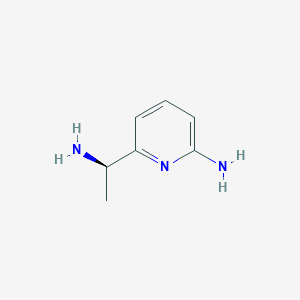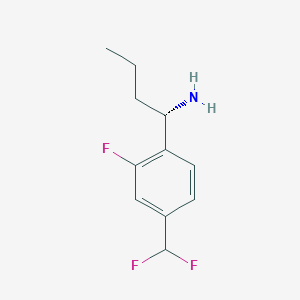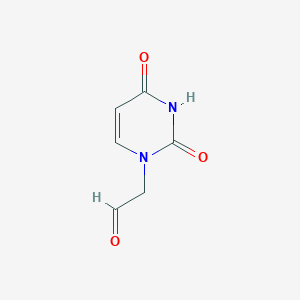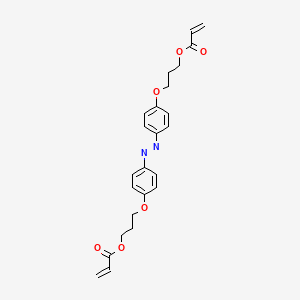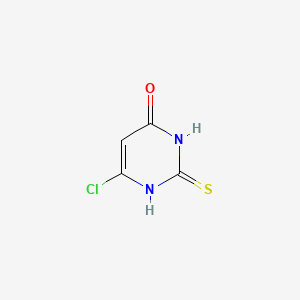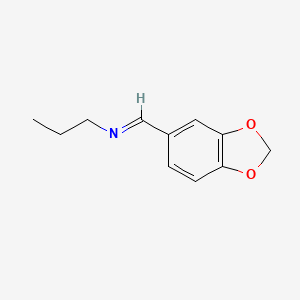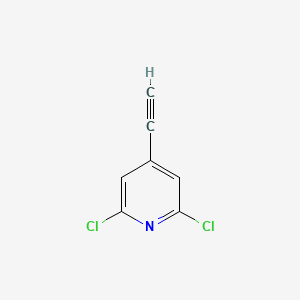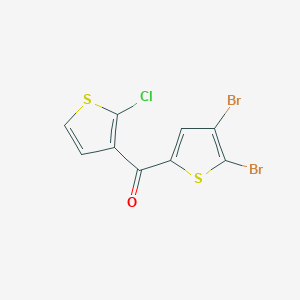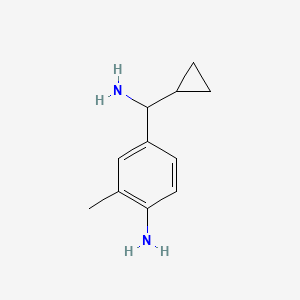
(S)-2-(((2-Nitrophenyl)thio)amino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(((2-Nitrophenyl)thio)amino)propanoic acid is an organic compound characterized by the presence of a nitrophenyl group, a thioether linkage, and an amino acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(((2-Nitrophenyl)thio)amino)propanoic acid typically involves the following steps:
Formation of the Thioether Linkage: This can be achieved by reacting 2-nitrothiophenol with an appropriate halogenated amino acid derivative under basic conditions.
Amino Acid Coupling: The resulting thioether intermediate is then coupled with a protected amino acid, such as N-Boc-alanine, using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The final step involves deprotecting the amino acid to yield the desired this compound.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo reduction to form the corresponding aminophenyl derivative.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Reduction of the nitro group: 2-aminophenylthioamino propanoic acid.
Substitution reactions: Various substituted thioether derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, making it useful in studying enzyme mechanisms.
Medicine:
Drug Development: Its structural features make it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which (S)-2-(((2-Nitrophenyl)thio)amino)propanoic acid exerts its effects depends on its target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitrophenyl and thioether groups can interact with the enzyme’s active site residues, stabilizing the inhibitor-enzyme complex.
相似化合物的比较
(S)-2-(((2-Nitrophenyl)thio)amino)butanoic acid: Similar structure but with a butanoic acid backbone.
(S)-2-(((2-Nitrophenyl)thio)amino)ethanoic acid: Similar structure but with an ethanoic acid backbone.
Uniqueness: (S)-2-(((2-Nitrophenyl)thio)amino)propanoic acid is unique due to its specific combination of a nitrophenyl group, thioether linkage, and propanoic acid backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
5879-39-0 |
|---|---|
分子式 |
C9H10N2O4S |
分子量 |
242.25 g/mol |
IUPAC 名称 |
(2S)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid |
InChI |
InChI=1S/C9H10N2O4S/c1-6(9(12)13)10-16-8-5-3-2-4-7(8)11(14)15/h2-6,10H,1H3,(H,12,13)/t6-/m0/s1 |
InChI 键 |
FELSXTCZSJSHHZ-LURJTMIESA-N |
手性 SMILES |
C[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
规范 SMILES |
CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


